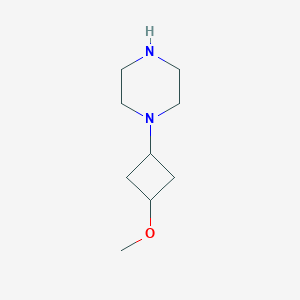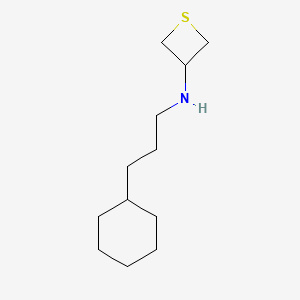
N-(3-Cyclohexylpropyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclohexylpropyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclohexylpropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylcyclohexane with thietan-3-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .
Another method involves the ring expansion of thiiranes to form thietanes. This can be achieved through the reaction of thiiranes with nucleophiles or electrophiles, followed by cyclization to form the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution or ring expansion methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyclohexylpropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted thietanes.
Applications De Recherche Scientifique
N-(3-Cyclohexylpropyl)thietan-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-Cyclohexylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its antidepressant activity, the compound may modulate neurotransmitter systems such as the adrenergic, serotoninergic, and GABA-ergic systems . It may also interact with enzymes and receptors involved in these pathways, leading to changes in neurotransmitter levels and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
3-ThietanaMine hydrochloride: Another thietane compound with potential biological activities.
Thietan-3-yl amine hydrochloride: A related compound used in various chemical and biological studies.
Uniqueness
N-(3-Cyclohexylpropyl)thietan-3-amine is unique due to its cyclohexylpropyl group, which imparts distinct steric and electronic properties. This structural feature may enhance its interactions with biological targets and improve its stability and solubility compared to simpler thietane derivatives.
Propriétés
Formule moléculaire |
C12H23NS |
|---|---|
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
N-(3-cyclohexylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-2-5-11(6-3-1)7-4-8-13-12-9-14-10-12/h11-13H,1-10H2 |
Clé InChI |
AZADJJJFGLZOQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
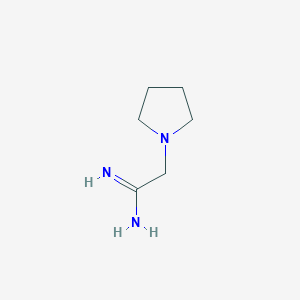

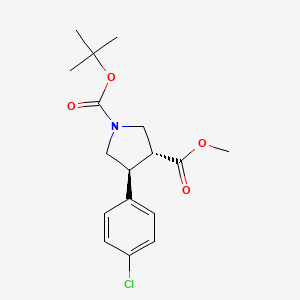
![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
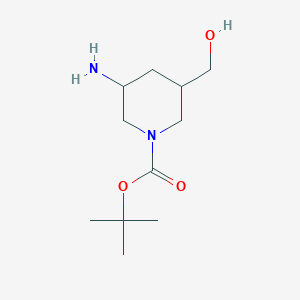


![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
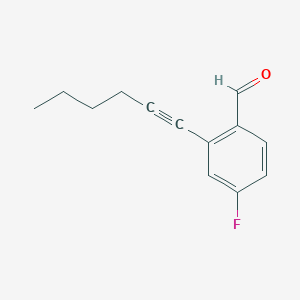
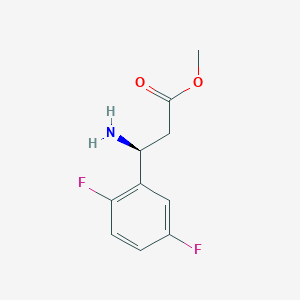
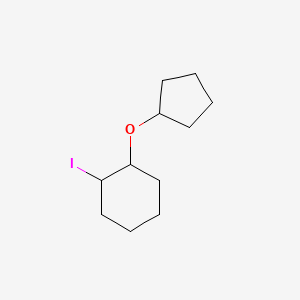
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
